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Compound of Interest

Compound Name: 4-Isobutoxyphenylboronic acid

Cat. No.: B121918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to

characterize 4-isobutoxyphenylboronic acid. It is designed to be a valuable resource for

researchers and professionals in drug development and related scientific fields. This document

details experimental protocols and summarizes key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of 4-
isobutoxyphenylboronic acid by providing information about the chemical environment of its

hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their

neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for 4-Isobutoxyphenylboronic Acid
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.73 d 2H Ar-H (ortho to B(OH)₂)

6.89 d 2H Ar-H (ortho to OCH₂)

3.75 d 2H O-CH₂-CH

2.05 m 1H CH₂-CH-(CH₃)₂

1.01 d 6H CH-(CH₃)₂

Experimental Protocol: ¹H NMR Spectroscopy

A general procedure for obtaining the ¹H NMR spectrum of a boronic acid sample is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 4-isobutoxyphenylboronic acid in

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent

is critical as boronic acids can undergo dehydration to form boroxines, which can lead to

complex and poorly resolved spectra. Running the NMR in d₄-methanol can sometimes

provide clearer spectra.

Instrument Setup:

Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

Acquire the spectrum at room temperature.

Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy
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Carbon-13 NMR provides information about the different carbon environments within the

molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Isobutoxyphenylboronic Acid

Chemical Shift (ppm) Assignment

~162 C-O

~137 C-B

~130 Ar-CH (ortho to B(OH)₂)

~114 Ar-CH (ortho to OCH₂)

~75 O-CH₂

~29 CH-(CH₃)₂

~19 -CH₃

Note: The above data is based on typical chemical shift ranges for similar compounds, as

specific experimental data for 4-isobutoxyphenylboronic acid was not available in the

searched literature.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg of 4-isobutoxyphenylboronic acid in a deuterated solvent.

Instrument Setup:

Use a high-field NMR spectrometer.

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

A greater number of scans (e.g., 1024 or more) is usually required due to the low natural

abundance of ¹³C.

Data Processing: Process the data similarly to ¹H NMR spectra.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in 4-
isobutoxyphenylboronic acid based on their characteristic vibrational frequencies.

Table 3: Characteristic FT-IR Absorption Bands for 4-Isobutoxyphenylboronic Acid

Wavenumber (cm⁻¹) Intensity Assignment

~3600-3200 Strong, Broad
O-H stretch (boronic acid,

often H-bonded)

~3100-3000 Medium Aromatic C-H stretch

~2960-2850 Strong
Aliphatic C-H stretch (isobutyl

group)

~1610, 1580 Medium-Strong Aromatic C=C stretch

~1380-1340 Strong B-O stretch

~1250 Strong Aryl ether C-O stretch

Note: The exact peak positions can vary based on the sample preparation method and the

physical state of the sample.

Experimental Protocol: Solid-State FT-IR Spectroscopy (Thin Film Method)

Sample Preparation:

Dissolve a small amount (a few milligrams) of 4-isobutoxyphenylboronic acid in a

volatile solvent like methylene chloride or acetone.

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the

plate.

Data Acquisition:
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Place the salt plate in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the clean, empty salt plate to subtract from the sample

spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 4-isobutoxyphenylboronic acid, confirming its elemental composition.

Table 4: Predicted Mass Spectrometry Data for 4-Isobutoxyphenylboronic Acid

Adduct Predicted m/z

[M+H]⁺ 195.11870

[M+Na]⁺ 217.10064

[M-H]⁻ 193.10414

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining a mass spectrum is as follows:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

Common ionization techniques for this type of molecule include Electrospray Ionization (ESI)

or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-

resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm

the elemental formula.

UV-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

which are characteristic of the aromatic system.

Table 5: Expected UV-Vis Absorption Data for 4-Isobutoxyphenylboronic Acid

Solvent λmax (nm)

Ethanol ~225, ~275

Note: The absorption maxima are estimated based on data for similar phenylboronic acid

derivatives. The exact values can be influenced by the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of 4-isobutoxyphenylboronic acid in a UV-

transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be

adjusted to obtain an absorbance reading between 0.1 and 1.0.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

Fill a second quartz cuvette with the sample solution.

Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum

absorbance (λmax).

Application in Suzuki Coupling: A Mechanistic
Overview
4-Isobutoxyphenylboronic acid is a valuable building block in organic synthesis, particularly

in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This reaction

forms a new carbon-carbon bond between the aryl group of the boronic acid and an organic

halide.
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Catalytic Cycle of the Suzuki Coupling Reaction

Pd(0)L₂

Oxidative Addition

Ar-Pd(II)L₂-X

Transmetalation

Ar-Pd(II)L₂-Ar'

Reductive Elimination

Ar-Ar'

R¹-R²

Ar-X

R¹-X

Ar'-B(OH)₂ [Ar'-B(OH)₃]⁻

+ OH⁻

Base

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki coupling reaction.

The Suzuki coupling reaction is a powerful tool for the synthesis of biaryl compounds, which

are important scaffolds in many pharmaceutical agents.[1][2][3][4] The reaction typically
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involves an oxidative addition of an organic halide to a palladium(0) catalyst, followed by

transmetalation with a boronate species (formed from the boronic acid and a base), and finally

reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1]

[2][3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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